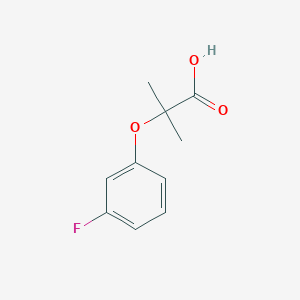

2-(3-fluorophenoxy)-2-methylPropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXSYGZWLWWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624119 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605680-36-2 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605680-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Fluorinated Phenoxy Acid Derivatives in Medicinal Chemistry

Executive Summary

The Phenoxy Acid Scaffold: From Herbicides to High-Affinity Ligands The phenoxy acid moiety—classically associated with auxinic herbicides like 2,4-D—has evolved into a privileged scaffold in modern medicinal chemistry.[1][2][3] Its utility lies in its ability to mimic endogenous lipid mediators (e.g., prostaglandins, fatty acids) and its distinct capacity for hydrogen bonding interactions within hydrophobic pockets.

The Fluorine Factor:

In this architecture, fluorine is not merely a substituent; it is a strategic tool for metabolic armoring and conformational control . Replacing hydrogen with fluorine (

This guide details the design, synthesis, and biological characterization of fluorinated phenoxy acid derivatives, focusing on their application as PPAR agonists (metabolic disease) and CRTH2 antagonists (immunology).

Part 1: Chemical Architecture & Design Logic

The Scaffold Anatomy

The pharmacophore consists of three critical domains:

-

The Lipophilic Tail (Aryl Ring): The phenoxy group. Fluorination here modulates electron density and blocks metabolic "soft spots."

-

The Linker: Typically an oxy-acetic (

) or oxy-isobutyric ( -

The Acid Headgroup: The carboxylic acid (or bioisostere) that anchors the molecule via ionic interactions (e.g., with Arg/Lys residues in PPARs or CRTH2).

Strategic Fluorination: The SAR Decision Matrix

The placement of fluorine dictates the pharmacological outcome.

-

Ortho-Fluorination: Increases torsion angle relative to the ether linkage, forcing the molecule into a non-planar conformation. This is critical for fitting into the L-shaped binding pockets of GPCRs like CRTH2.

-

Meta-Fluorination: Increases lipophilicity (

) without imposing significant steric bulk ( -

Para-Fluorination: The "Metabolic Shield." It blocks Phase I hydroxylation while maintaining the electronic character required for

stacking.

Visualization: SAR Logic Flow

The following diagram illustrates the decision process for modifying the phenoxy acid scaffold.

Caption: Decision matrix for fluorination and linker modification to address pharmacokinetic and pharmacodynamic liabilities.

Part 2: Therapeutic Applications & Data[1][2][4]

Metabolic Disease: PPAR Agonists (Fibrates)

Fibrates (e.g., Fenofibrate) utilize the phenoxy-isobutyric acid scaffold to activate Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Mechanism: The carboxylic acid forms a salt bridge with Tyr464/His440 in the PPAR ligand-binding domain (LBD).

-

Fluorine Role: In dual agonists (PPAR

), fluorine on the proximal phenyl ring improves hydrophobic fit.

Immunology: CRTH2 Antagonists

CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a key target for asthma.[4]

-

Lead Optimization: Early phenoxyacetic acids suffered from high protein binding.[5]

-

Optimization: Introduction of fluorine at the 4-position of the phenoxy ring, combined with specific sulfonyl groups, yielded compounds with

nM.

Table 1: Comparative Potency of Phenoxy Acid Derivatives

| Compound Class | Target | Structure Feature | Activity ( | Key Fluorine Effect |

| Fibrate Analog | PPAR | 4-Cl-phenoxy-isobutyric | N/A (Chlorine used) | |

| TIPP-703 Analog | PPAR Pan | Fluorinated Phenylpropanoic | Linker fluorination improves potency | |

| Ramatroban Analog | CRTH2 | 4-F-phenoxyacetic acid | 4-F improves metabolic stability vs H | |

| Indole Analog | CRTH2 | 5-F-indole-3-acetic acid | Bioisosteric replacement |

Part 3: Synthetic Methodologies

Method A: Williamson Ether Synthesis (The Standard)

This is the most robust method for synthesizing simple fluorinated phenoxy acids.

-

Reagents: Fluorophenol, Ethyl bromoacetate,

, Acetone/DMF. -

Why: High yields, tolerates fluorine well.

Method B: Chan-Lam Coupling (For Sensitive Substrates)

Used when the phenol is sterically hindered or electron-poor.

-

Reagents: Arylboronic acid, Ethyl glycolate,

, Pyridine.

Visualization: Synthetic Workflow

Caption: Standard two-step synthesis: Williamson ether formation followed by ester saponification.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of (4-Fluoro-2-methylphenoxy)acetic acid

Objective: Synthesize a CRTH2 antagonist precursor.

Step 1: Alkylation

-

Charge: To a 250 mL round-bottom flask, add 4-fluoro-2-methylphenol (1.26 g, 10 mmol) and anhydrous acetone (50 mL).

-

Base: Add anhydrous potassium carbonate (

, 2.76 g, 20 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Alkylation: Dropwise add ethyl bromoacetate (1.2 mL, 11 mmol).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot ( -

Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

. Yields intermediate ester (Oil).

Step 2: Hydrolysis

-

Solubilization: Dissolve the crude ester in THF:Water (3:1, 20 mL).

-

Saponification: Add Lithium Hydroxide monohydrate (LiOH

, 0.84 g, 20 mmol). Stir at ambient temperature for 2 hours. -

Acidification: Acidify carefully with 1M HCl to pH 2–3. A white precipitate (the acid) typically forms.

-

Isolation: Extract with EtOAc (

mL). Dry and concentrate. Recrystallize from Hexane/EtOAc to obtain white crystals.

Validation:

-

1H NMR (DMSO-d6):

12.9 (s, 1H, COOH), 6.9-7.1 (m, 3H, Ar-H), 4.6 (s, 2H, -

19F NMR: Single peak around -120 ppm (confirms fluorine integrity).

Protocol 2: PPAR Transactivation Assay (Luciferase Reporter)

Objective: Quantify the agonist potency of the synthesized fluorinated acid.

Materials:

-

HEK293 cells.

-

Plasmids: pSG5-GAL4-hPPAR

(LBD), pGL3-UAS-Luc (Reporter), pRL-CMV (Normalization).

Procedure:

-

Seeding: Seed HEK293 cells in 96-well plates (

cells/well) in DMEM + 10% Charcoal-stripped FBS (to remove endogenous lipids). -

Transfection: After 24h, cotransfect plasmids using Lipofectamine.

-

Treatment: 24h post-transfection, treat cells with the test compound (0.1 nM – 10

) in DMSO (final concentration < 0.1%). Include Fenofibric acid as a positive control. -

Measurement: Incubate for 24h. Lyse cells and measure luminescence using a Dual-Luciferase Assay System.

-

Analysis: Normalize Firefly luciferase (Reporter) to Renilla luciferase (Control). Plot Dose-Response curve to calculate

.

Part 5: Biological Mechanism Visualization

The following diagram details the signaling pathway activated by these fluorinated agonists.

Caption: Mechanism of Action: The fluorinated ligand binds PPAR, inducing heterodimerization with RXR and subsequent gene transcription.

References

-

Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists. PubMed. [Link]

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

-

Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. MDPI. [Link]

-

Fibrate - Pharmacology and Medical Uses. Wikipedia. [Link]

Sources

- 1. Antagonists of the prostaglandin D2 receptor CRTH2 [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. figshare.mq.edu.au [figshare.mq.edu.au]

- 4. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 3-Fluorophenoxy-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of the predicted biological activities of 3-fluorophenoxy-2-methylpropanoic acid, a compound of interest for researchers, scientists, and drug development professionals. Drawing upon established knowledge of structurally similar molecules, this document outlines potential therapeutic applications, mechanisms of action, and robust experimental protocols for empirical validation.

Executive Summary: A Molecule of Therapeutic Promise

While direct experimental data on 3-fluorophenoxy-2-methylpropanoic acid is nascent, its structural architecture, featuring a phenoxy-2-methylpropanoic acid core, strongly suggests a range of significant biological activities. This guide synthesizes data from analogous compounds to predict its potential as a hypolipidemic, hypoglycemic, anti-inflammatory, and antimicrobial agent. The strategic incorporation of a fluorine atom is anticipated to enhance metabolic stability and pharmacokinetic properties, making it a compelling candidate for further investigation.

Predicted Biological Activities and Underlying Mechanisms

The biological potential of 3-fluorophenoxy-2-methylpropanoic acid can be inferred from the well-documented activities of phenoxypropanoic and phenylpropanoic acid derivatives.

Hypolipidemic and Hypoglycemic Effects

Numerous studies have demonstrated the efficacy of phenoxy-2-methylpropanoic acid derivatives in modulating lipid and glucose metabolism.[1] It is hypothesized that 3-fluorophenoxy-2-methylpropanoic acid will exhibit similar properties, potentially acting as an agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[2][3]

Proposed Mechanism of Action:

Activation of FFAR1 in pancreatic β-cells by fatty acids, and potentially by our target compound, stimulates glucose-dependent insulin secretion.[3] This targeted action offers a promising avenue for the development of novel treatments for type 2 diabetes with a reduced risk of hypoglycemia.

Signaling Pathway: Predicted FFAR1 Agonism

Caption: Predicted FFAR1 signaling cascade upon binding of 3-fluorophenoxy-2-methylpropanoic acid.

Anti-inflammatory Properties

The 2-phenylpropionic acid scaffold is a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs). It is therefore highly probable that 3-fluorophenoxy-2-methylpropanoic acid will exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[4]

Proposed Mechanism of Action:

The compound is expected to inhibit COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-1 versus COX-2 will be a critical determinant of its therapeutic profile and potential side effects.

Antimicrobial and Anticancer Potential

Recent research has highlighted the antimicrobial and anticancer activities of various phenoxyacetic and phenylpropanoic acid derivatives.[5][6][7][8] While speculative, these findings warrant the investigation of 3-fluorophenoxy-2-methylpropanoic acid against a panel of bacterial, fungal, and cancer cell lines.

Experimental Validation: Protocols and Methodologies

To empirically validate the predicted biological activities, a structured, multi-tiered experimental approach is recommended.

In Vitro Assays

Objective: To determine the ability of 3-fluorophenoxy-2-methylpropanoic acid to activate the FFAR1 receptor.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing human FFAR1, such as CHO-K1 or HEK293 cells.

-

Calcium Mobilization Assay:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Introduce varying concentrations of 3-fluorophenoxy-2-methylpropanoic acid.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis: Calculate the EC50 value to determine the potency of the compound.

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX.

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of 3-fluorophenoxy-2-methylpropanoic acid.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence to determine the rate of prostaglandin formation.

-

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Experimental Workflow: In Vitro Screening

Caption: A streamlined workflow for the initial in vitro evaluation of the target compound.

In Vivo Studies

For compounds demonstrating promising in vitro activity, progression to in vivo models is essential.

Objective: To evaluate the in vivo glucose-lowering effect of the compound.

Model: Use a diet-induced obese or genetically diabetic rodent model (e.g., db/db mice).

Methodology:

-

Acclimatization and Fasting: Acclimatize animals and fast them overnight.

-

Compound Administration: Administer 3-fluorophenoxy-2-methylpropanoic acid orally at various doses.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), administer an oral glucose bolus.

-

Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

-

Analysis: Measure blood glucose levels.

Objective: To assess the in vivo anti-inflammatory activity.

Model: Use Sprague-Dawley rats or Swiss albino mice.

Methodology:

-

Compound Administration: Administer the test compound orally or intraperitoneally.

-

Induction of Inflammation: Inject carrageenan into the sub-plantar region of the hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals.

-

Analysis: Compare the paw volume of the treated group with the control group.

Pharmacokinetics and Metabolic Stability

The fluorine substituent is expected to influence the pharmacokinetic profile of the compound.[9]

Predicted Metabolic Pathways:

Based on studies of similar compounds, the primary metabolic routes are likely to be acyl glucuronidation and acyl-CoA formation.[10] In vitro studies using liver microsomes and hepatocytes can be employed to investigate these pathways.

Pharmacokinetic Parameters to Evaluate:

-

Absorption: Determine oral bioavailability.

-

Distribution: Assess plasma protein binding and tissue distribution.

-

Metabolism: Identify major metabolites.

-

Excretion: Characterize the routes and rate of elimination.

Data Summary and Interpretation

Table 1: Predicted Biological Activities and Relevant Assays

| Predicted Activity | Proposed Mechanism | Key In Vitro Assay | Key In Vivo Model |

| Hypoglycemic | FFAR1 Agonism | Calcium Mobilization | Oral Glucose Tolerance Test |

| Hypolipidemic | PPARα Agonism (Potential) | Reporter Gene Assay | Triton WR-1339 Induced Hyperlipidemia |

| Anti-inflammatory | COX Inhibition | Enzyme Inhibition Assay | Carrageenan-Induced Paw Edema |

| Antimicrobial | Cell Wall/Membrane Disruption | Minimum Inhibitory Concentration (MIC) | Murine Infection Model |

| Anticancer | Apoptosis Induction | Cell Viability (MTT/XTT) Assay | Xenograft Tumor Model |

Conclusion and Future Directions

3-Fluorophenoxy-2-methylpropanoic acid represents a promising scaffold for the development of novel therapeutic agents. The predictions outlined in this guide, based on robust data from analogous compounds, provide a solid foundation for a comprehensive and efficient preclinical evaluation. The proposed experimental workflows are designed to systematically validate these predictions and elucidate the compound's full therapeutic potential. Future research should focus on a thorough investigation of its structure-activity relationship, safety pharmacology, and toxicological profile to advance its development as a clinical candidate.

References

-

Mokale, S. N., Dube, P. N., Nevase, M. C., & Begum, A. (Year). Synthesis of some novel substituted phenyl isoxazol phenoxy 2-methylpropanoic acids and there in vivo Hypolipidemic activity. ResearchGate. [Link]

-

Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756–3776. [Link]

-

Inchem.org. (n.d.). Toxicological evaluations. Retrieved from [Link]

-

Shulgina, D., Kiseleva, A., Khakimova, D., Shcheglov, D., Ksenofontov, A., Gerasimova, E., ... & Osolodkin, D. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4649. [Link]

-

Gautam, P., & Mele, D. A. (2003). In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. Chemical Research in Toxicology, 16(4), 469–476. [Link]

-

Shashidhara, J., & Rao, J. V. (2014). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. International Journal of Pharmaceutical Sciences and Research, 5(10), 4323–4331. [Link]

-

ResearchGate. (n.d.). Kinetics of production of phenylpropionic acid derivatives during in vitro fermentation of the apple matrices with fecal microbiota (n = 3) from four healthy subjects. [Link]

- Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Yenice, G., Bakar, E. A., Palabiyik, I. M., Onurdağ, F. K., & Dalkara, S. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1010–1019. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

Zhou, Y. Y., Gu, X. B., Jiang, M. J., & Cai, G. M. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o121. [Link]

-

Al-Warhi, T., Sabt, A., Al-Ghorbani, M., Al-Salahi, R., Al-Qurafi, T., Al-Ghamdi, S., ... & Al-Oqail, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5707. [Link]

-

Al-Abdullah, E. S., Al-Suwaidan, I. A., Al-Omair, M. A., & El-Sayed, M. A. A. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Saudi Pharmaceutical Journal, 30(11), 1563–1575. [Link]

-

Davison, C., Benziger, D., Fritz, A., & Edelson, J. (1975). Absorption and disposition of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, WIN 35833, in rats, monkeys, and men. Drug Metabolism and Disposition, 3(6), 520–524. [Link]

-

Almalki, A. S., Al-Warhi, T., Sabt, A., Al-Ghorbani, M., Al-Salahi, R., Al-Qurafi, T., ... & Al-Oqail, M. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 882. [Link]

-

Al-Warhi, T., Sabt, A., Al-Ghorbani, M., Al-Salahi, R., Al-Qurafi, T., Al-Ghamdi, S., ... & Al-Oqail, M. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

-

ResearchGate. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(7), 999. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies [mdpi.com]

- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-fluorophenoxy)-2-methylpropanoic acid PPAR alpha agonist potential

Technical Guide: PPAR Agonist Potential of this compound

Executive Summary

This compound represents a specific halogenated phenoxy-isobutyric acid derivative. Structurally, it is the 3-fluoro (meta-fluoro) analog of clofibric acid (the active metabolite of clofibrate). Its potential as a PPAR

Chemical Identity & Structural Pharmacophore

To understand the agonistic potential, we must deconstruct the molecule into its functional pharmacophores.

| Feature | Chemical Moiety | Function in PPAR |

| Acid Head | 2-methylpropanoic acid (Isobutyric acid) | Critical anchor . The carboxylate forms a salt bridge with conserved residues (Tyr464, His440) in the PPAR |

| Linker | Ether oxygen (-O-) | Provides flexibility and optimal distance between the ionic head and the aromatic tail. |

| Scaffold | Phenyl ring | Occupies the large hydrophobic pocket of the LBD. |

| Substituent | 3-Fluoro (Meta-F) | Modulates lipophilicity and metabolic stability. Unlike the 4-Cl of clofibrate, the 3-F position probes the width of the binding pocket rather than the depth. |

Structural Comparison

-

Clofibric Acid: 2-(4-chlorophenoxy)-2-methylpropanoic acid.

-

Target Molecule: this compound.

The shift from para-chloro to meta-fluoro alters the electronic density of the ring (fluorine is more electronegative but smaller) and the vector of hydrophobic interaction.

Mechanism of Action: PPAR Activation

The activation of PPAR

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by the agonist.

Figure 1: Molecular signaling cascade of PPAR

Binding Mode Dynamics

-

Entry: The ligand enters the hydrophobic pocket of PPAR

. -

Anchoring: The carboxylate group forms hydrogen bonds with Ser280 , Tyr314 , Tyr464 , and His440 . This network is essential for locking the receptor in an active state.

-

Hydrophobic Fit: The 3-fluorophenoxy tail interacts with the hydrophobic arm of the pocket.

-

Note: The 3-position substitution may have lower affinity than the 4-position (para) variants because the PPAR

pocket is Y-shaped and typically accommodates elongated structures better than wider ones. However, fluorine is small (Van der Waals radius ~1.47 Å vs 1.20 Å for H), minimizing steric clashes compared to a 3-chloro or 3-methyl group.

-

Preclinical Evaluation Protocols

To validate the agonist potential of this compound, researchers must employ a tiered screening approach.

Phase 1: In Vitro Transactivation Assay (The Gold Standard)

This assay quantifies the ability of the compound to drive transcription via the PPAR response element (PPRE).

Protocol Workflow:

-

Cell System: COS-7 or HEK293 cells.

-

Transfection: Co-transfect with:

-

Expression plasmid encoding full-length human PPAR

(or GAL4-PPAR -

Reporter plasmid containing PPRE upstream of Luciferase (PPRE-Luc).

-

Control plasmid (Renilla luciferase) for normalization.

-

-

Treatment: Incubate cells with the test compound (0.1 µM – 100 µM) for 24 hours. Include Fenofibric acid or GW7647 as positive controls.

-

Readout: Lyse cells and measure luminescence.

-

Analysis: Calculate

and

Phase 2: Functional Gene Expression (Hepatocytes)

Confirm that transcriptional activation leads to relevant gene induction.

-

Model: Primary human hepatocytes or HepG2 cells.

-

Markers: Measure mRNA levels of ACOX1 (peroxisomal oxidation), CPT1A (mitochondrial oxidation), and CYP4A11.

-

Expectation: A true agonist will upregulate these genes in a dose-dependent manner.

Experimental Workflow Diagram

Figure 2: Step-wise validation workflow for the novel fibrate analog.

Therapeutic Potential & SAR Analysis

Structure-Activity Relationship (SAR) Context

The 3-fluoro analog serves as a critical data point in fibrate optimization.

-

Electronic Effect: The fluorine atom is highly electronegative, pulling electron density from the phenyl ring. This reduces the

of the phenoxy group, potentially altering the ether bond stability and the electronic interaction with aromatic residues (pi-stacking) in the receptor. -

Metabolic Stability: The 3-position is a common site for metabolic hydroxylation (Phase I metabolism). Fluorine substitution blocks this site, potentially increasing the half-life (

) of the molecule compared to the unsubstituted analog. -

Potency Prediction: Based on historical data for clofibrate analogs, para-substitution is preferred for maximum potency. The meta-fluoro analog is predicted to be a partial agonist or a weak full agonist (

likely in the high micromolar range, 10-50 µM), making it less potent than modern fibrates like pemafibrate but useful for fine-tuning receptor selectivity.

Clinical Relevance

While likely not a drug candidate itself due to lower predicted potency, this compound is valuable for:

-

Dual Agonist Design: Designing dual PPAR

/ -

Metabolic Probes: Using the C-F bond as a tracer in NMR studies to map ligand orientation within the LBD.

Safety Considerations

Peroxisome Proliferation

-

Rodents: Like all PPAR

agonists, this compound will likely cause massive peroxisome proliferation and hepatomegaly in mice/rats. This is a species-specific effect not relevant to humans. -

Human Safety: The primary concern for fibrate analogs in humans is rhabdomyolysis (muscle toxicity) and renal strain. Any development would require monitoring of creatinine kinase (CK) levels.

References

-

Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link

-

Fruchart, J. C., et al. (1999). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation. Link

-

Shearer, B. G., et al. (2010). "Identification of a Novel PPARα Agonist via Structure-Based Design." Journal of Medicinal Chemistry. Link

-

Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." PNAS. Link

Methodological & Application

Protocol for esterification of 2-(3-fluorophenoxy)-2-methylpropanoic acid

Application Note: Optimization of Esterification Protocols for Sterically Hindered Phenoxyisobutyric Acid Derivatives

Executive Summary & Strategic Analysis

The esterification of 2-(3-fluorophenoxy)-2-methylpropanoic acid presents a classic challenge in organic synthesis: the gem-dimethyl effect . The presence of two methyl groups at the

To overcome this, this guide presents two distinct, high-fidelity protocols chosen based on scale and available reagents:

-

Method A (Acyl Chloride Activation): Best for multi-gram to kilogram scale-up. It utilizes thionyl chloride (

) to generate a highly reactive, planar acyl chloride intermediate, driving the reaction to completion via an irreversible pathway. -

Method B (Carboxylate Alkylation): Best for laboratory scale (<5g) and high-throughput medicinal chemistry. It utilizes a base-promoted nucleophilic substitution (

) on an alkyl halide. This method is strategically superior for this specific substrate because the nucleophilic attack occurs at the unhindered alkyl halide carbon, completely bypassing the steric congestion at the carbonyl center.

Scientific Background & Mechanistic Insight

The target molecule contains a phenoxyisobutyric acid moiety, a pharmacophore common in the "fibrate" class of lipid-lowering agents (e.g., Clofibrate, Fenofibrate).

The Steric Challenge

In a standard acid-catalyzed esterification (Fischer), the alcohol nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate.

-

Problem: The two

-methyl groups block the trajectory of the incoming alcohol (Burgi-Dunitz angle). -

Solution (Method A): Converting the -OH to -Cl creates a better leaving group.[1] The acyl chloride is more electrophilic, compensating for the steric hindrance.

-

Solution (Method B): We invert the role of the substrate. The carboxylic acid becomes the nucleophile (carboxylate).[2] It attacks a small, unhindered alkyl halide (e.g., Iodomethane). The steric bulk of the acid is irrelevant because the reaction site is the alkyl halide, not the crowded carbonyl.

Figure 1: Strategic Decision Matrix for selecting the optimal esterification pathway based on scale and mechanistic advantages.

Protocol A: Acyl Chloride Activation (Thionyl Chloride)

Applicability: Robust for generating Methyl or Ethyl esters on a large scale.

Safety Note: Requires a fume hood. Generates

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate Acid | 1.0 | Starting Material |

| Thionyl Chloride ( | 1.5 - 2.0 | Activating Agent |

| Alcohol (MeOH/EtOH) | Excess (Solvent) | Nucleophile & Solvent |

| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst (Vilsmeier-Haack type activation) |

Step-by-Step Procedure

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

inlet). -

Activation:

-

Dissolve this compound (1.0 equiv) in anhydrous alcohol (MeOH or EtOH, ~5-10 volumes).

-

Alternative: If the acid is not soluble, use DCM (Dichloromethane) as a co-solvent.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition:

-

Add Thionyl Chloride (1.5 equiv) dropwise over 15–20 minutes.

-

Caution: Exothermic reaction. Evolution of HCl gas will occur.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat to reflux (60–70°C) for 2–4 hours.

-

Monitor: Check via TLC or LCMS. The intermediate acyl chloride is usually not isolated in this one-pot procedure; it reacts immediately with the alcohol solvent.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess alcohol and

. -

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with Saturated

(to neutralize residual HCl) and Brine. -

Dry over

, filter, and concentrate.[3]

-

Protocol B: Carboxylate Alkylation (Base-Promoted)

Applicability: Recommended for this specific substrate. It is milder and often higher yielding for hindered acids because it avoids the crowded carbonyl attack.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate Acid | 1.0 | Starting Material |

| Alkyl Iodide (MeI or EtI) | 1.2 - 1.5 | Electrophile (Highly reactive) |

| Base ( | 1.5 - 2.0 | Deprotonation |

| Solvent (DMF or Acetone) | 5-10 Vols | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Solvation:

-

Dissolve this compound (1.0 equiv) in DMF (Dimethylformamide).

-

Note: Acetone can be used if reflux is required, but DMF is superior for

rates at room temperature.

-

-

Deprotonation:

-

Add

(1.5 equiv) or -

Stir at room temperature for 15 minutes to ensure formation of the carboxylate anion.

-

-

Alkylation:

-

Add the Alkyl Iodide (e.g., Iodomethane for methyl ester) (1.2 equiv) dropwise.

-

Safety: Methyl Iodide is a suspected carcinogen. Use essentially in a fume hood.

-

-

Reaction:

-

Stir at Room Temperature for 3–6 hours.

-

Validation: Due to the "Cesium Effect" or high solubility of Potassium in DMF, this reaction is typically fast.

-

-

Workup:

-

Dilute the mixture with Water (5x volume) and extract with Ethyl Acetate or Ether.

-

Critical Step: Wash the organic layer thoroughly with water (2x) to remove DMF.

-

Dry over

, filter, and concentrate.

-

Figure 2: Workflow for the Base-Promoted Alkylation (Method B). This route is preferred for hindered acids as it avoids steric clashes at the carbonyl.

Quality Control & Troubleshooting

Analytical Validation

-

1H NMR (CDCl3):

-

Disappearance: The broad singlet of the carboxylic acid -OH (

ppm) must be absent. -

Appearance:

-

Methyl Ester: Sharp singlet at

ppm. -

Ethyl Ester: Quartet at

ppm and Triplet at

-

-

Gem-Dimethyl: The two methyl groups next to the carbonyl usually appear as a strong singlet around

ppm.

-

-

TLC: The ester will have a significantly higher

value than the acid in non-polar systems (e.g., Hexane:EtOAc 8:2).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Steric hindrance preventing alcohol attack on acid chloride. | Add DMAP (0.1 eq) to catalyze the alcoholysis step. Increase reflux time. |

| Low Conversion (Method B) | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous. Switch base to |

| Byproduct: Anhydride | (Method A) Hydrolysis of acid chloride by atmospheric moisture. | Ensure drying tube is active. Use fresh |

| Residual Solvent (DMF) | (Method B) Poor extraction. | Wash organic layer 3x with water or 1x with 5% LiCl solution (helps partition DMF into aqueous phase). |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of steric hindrance in carbonyl substitution).

-

Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4] Angewandte Chemie International Edition, 17(7), 522–524. Link

- Otera, J.Esterification: Methods, Reactions, and Applications. Wiley-VCH, 2003.

-

PubChem Compound Summary. "Clofibrate (Analogous Fibrate Structure)." National Center for Biotechnology Information. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Formation of Esters - operachem [operachem.com]

- 3. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 3-Fluorophenoxyisobutyric Acid

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-fluorophenoxyisobutyric acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol covering analyte chemistry, strategic method development, and validation in accordance with ICH Q2(R1) guidelines. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction

3-Fluorophenoxyisobutyric acid is an important chemical intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this compound are critical quality attributes that necessitate a reliable and accurate analytical method for quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and powerful technique for the separation and quantification of such aromatic carboxylic acids.[1][2][3] This document provides a step-by-step guide to developing and validating a robust RP-HPLC method, explaining the scientific rationale behind each procedural choice.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's chemical and physical properties.[4] 3-Fluorophenoxyisobutyric acid is an aromatic carboxylic acid. Key properties influencing its chromatographic behavior include:

-

Structure: The molecule contains a phenyl ring, an ether linkage, and a carboxylic acid group. This combination imparts both hydrophobic (phenyl ring) and hydrophilic/ionizable (carboxylic acid) characteristics.

-

UV Absorbance: The presence of the aromatic ring suggests that 3-fluorophenoxyisobutyric acid will have a UV chromophore, making it suitable for UV detection. A UV scan would be necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Strategic HPLC Method Development

The development of a robust HPLC method is a systematic process involving the selection and optimization of several key parameters. The overall workflow is depicted below.

Caption: A logical workflow for HPLC method development.

2.1. Initial Column and Mobile Phase Screening

The goal of this phase is to identify a suitable column and mobile phase composition that provides adequate retention and a good peak shape for the analyte.

Column Selection Rationale: Reversed-phase chromatography is the preferred mode for separating moderately polar to nonpolar compounds like 3-fluorophenoxyisobutyric acid.[4][5] A C18 column is a good starting point due to its versatility and wide availability.[5][6] Phenyl columns can also be considered to leverage potential π-π interactions with the analyte's aromatic ring.[6]

Mobile Phase Selection Rationale: A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.[5]

-

Aqueous Phase: To suppress the ionization of the carboxylic acid group and ensure good retention and symmetrical peak shape, an acidic mobile phase is necessary.[2][4] A buffer is used to maintain a constant pH.[6] A 0.1% solution of an acid like phosphoric acid or formic acid in water is a common choice.

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.

Screening Protocol:

-

Prepare a stock solution of 3-fluorophenoxyisobutyric acid (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Prepare a working standard by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase.

-

Screen different columns (e.g., C18, Phenyl) and mobile phase compositions (e.g., varying ratios of Acetonitrile:0.1% Phosphoric Acid).

-

Monitor the chromatograms for retention time, peak shape (asymmetry), and theoretical plates.

Table 1: Representative Column and Mobile Phase Screening Data

| Column | Mobile Phase (ACN:0.1% H₃PO₄) | Retention Time (min) | Asymmetry Factor | Theoretical Plates |

| C18 | 50:50 | 4.8 | 1.1 | 8500 |

| C18 | 60:40 | 3.2 | 1.2 | 8200 |

| Phenyl | 50:50 | 5.5 | 1.3 | 7800 |

This data is representative and should be verified experimentally.

Based on the screening, a C18 column with a mobile phase of Acetonitrile:0.1% Phosphoric Acid (50:50) provides a good starting point with excellent peak shape and efficiency.

2.2. Optimization of Chromatographic Conditions

Once a suitable column and mobile phase are selected, the next step is to optimize the conditions to achieve the desired resolution and run time.

Caption: Interrelated parameters for HPLC method optimization.

Optimization Protocol:

-

Mobile Phase Composition: Fine-tune the ratio of acetonitrile to the aqueous phase to achieve a retention time that is not too short (to avoid co-elution with the solvent front) and not too long (to minimize run time).

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. This can be adjusted to shorten the run time, but be mindful of the system pressure limits.[7]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

-

Detection Wavelength: Perform a UV scan of the analyte to determine the λmax. This will provide the highest sensitivity. For aromatic compounds, a wavelength around 254 nm is often a good starting point.[3]

Table 2: Final Optimized Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 258 nm (empirically determined λmax) |

| Run Time | 10 minutes |

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

-

Inject a blank solution (mobile phase).

-

Inject a solution of the 3-fluorophenoxyisobutyric acid standard.

-

If available, inject solutions containing potential impurities or placebo.

-

Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be pure and well-resolved from any other peaks.

3.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

-

Prepare a series of at least five standard solutions of 3-fluorophenoxyisobutyric acid over a specified concentration range (e.g., 50% to 150% of the target concentration).

-

Inject each standard in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

-

Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

-

Prepare three replicate samples at each concentration level.

-

Analyze the samples and calculate the percent recovery.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

3.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability and intermediate precision.

Protocol (Repeatability):

-

Prepare six replicate samples at 100% of the target concentration.

-

Analyze the samples on the same day, with the same analyst and instrument.

-

Calculate the relative standard deviation (%RSD) of the results.

-

Acceptance Criteria: %RSD should be ≤ 2.0%.

Protocol (Intermediate Precision):

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Compare the results from both studies.

-

Acceptance Criteria: The %RSD for the combined data should be ≤ 2.0%.

3.5. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

-

Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Analyze a standard solution under each modified condition.

-

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits for all conditions.

Table 3: Summary of Typical Method Validation Performance

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |

| Robustness | System suitability passes | Pass |

This data is representative and should be verified experimentally.

Final Protocol: Quantitative Analysis of 3-Fluorophenoxyisobutyric Acid

4.1. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric Acid (H₃PO₄, analytical grade)

-

3-Fluorophenoxyisobutyric acid reference standard

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters

4.2. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (55:45, v/v). Filter and degas before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

4.3. Sample Preparation

-

For Bulk Drug Substance: Accurately weigh an amount of the sample equivalent to 25 mg of 3-fluorophenoxyisobutyric acid and prepare a 100 µg/mL solution in the mobile phase, following the same procedure as for the standard.

-

For Reaction Monitoring: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4.4. Chromatographic Procedure

-

Set up the HPLC system according to the conditions in Table 2.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the blank, followed by the standard and sample solutions.

-

Quantify the amount of 3-fluorophenoxyisobutyric acid in the sample by comparing the peak area to that of the standard.

Conclusion

This application note details a systematic approach to the development and validation of a robust RP-HPLC method for the quantitative analysis of 3-fluorophenoxyisobutyric acid. By understanding the analyte's chemistry and following a logical development workflow, a specific, linear, accurate, and precise method was established. This protocol is suitable for routine quality control and research applications in the pharmaceutical industry.

References

- Kuhr, W. G., & Yeung, E. S. (1988). Aromatic and Nitrogen-Containing Acid Separation by Reversed-Phase High Performance Liquid Chromatography and Identification by Photodiode Array Detection.

-

SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

- Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

- Ahmad, I., et al. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan.

- Al-Degs, Y. S., et al. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.

-

Waters Corporation. (2012, December 4). HPLC Method Development. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

- Khan, S. A., et al. (2018). An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. International Journal of Pharma Research and Health Sciences, 6(4), 2701-05.

-

SIELC Technologies. (n.d.). HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Primesep SB Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluorophenylacetic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenoxypropionic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoic Acid. PubChem Compound Database. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorophenoxyisobutyric acid. PubChem Compound Database. Retrieved from [Link]

- Zheleva-Dimitrova, D. Z., et al. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Molecules, 28(17), 6245.

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. agilent.com [agilent.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. Developing HPLC Methods [sigmaaldrich.com]

- 7. ukm.my [ukm.my]

- 8. scribd.com [scribd.com]

- 9. starodub.nl [starodub.nl]

- 10. ICH Official web site : ICH [ich.org]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Recrystallization solvents for 2-(3-fluorophenoxy)-2-methylpropanoic acid purification

Application Note: Optimized Recrystallization Protocols for 2-(3-fluorophenoxy)-2-methylpropanoic Acid

Executive Summary

This application note details the purification of This compound (an analog of Clofibric acid) via recrystallization.[1] As a likely intermediate in the synthesis of PPAR

This guide moves beyond generic "trial-and-error" methods, employing a Hansen Solubility Parameter (HSP) approach to select solvent systems that maximize impurity rejection while maintaining high yield.[1] We recommend a primary Ethanol/Water system for general purification and an Ethyl Acetate/Heptane system for removing specific lipophilic by-products.[1]

Chemical Context & Impurity Profile

Target Molecule: this compound[1]

-

Functional Groups: Carboxylic acid (polar, H-bond donor), Phenoxy ether (lipophilic linker), Fluorine substituent (electron-withdrawing, lipophilic).[1]

-

pKa: Estimated ~3.5–4.0 (comparable to Clofibric acid).[1]

Critical Impurities to Target:

-

3-Fluorophenol: Unreacted starting material.[1] Highly odorous and potentially reactive.

-

Regioisomers (2- or 4-fluoro analogs): Often present if the starting phenol was not isomerically pure.[1] Hardest to remove due to similar solubility.

-

Oligomeric Esters: Formed via self-condensation during acid-catalyzed synthesis steps.[1]

Solvent Selection Strategy

The selection logic relies on the "Rule of Three" for carboxylic acids:

-

High Solubility at Reflux: Solvent boiling point > 60°C.[1]

-

Steep Solubility Curve: Low solubility at

°C. -

Impurity Rejection: The solvent must maintain impurities (phenols) in solution at low temperatures.

Table 1: Solvent System Screening Matrix

| Solvent System | Role | Dielectric Const. ( | Suitability | Notes |

| Ethanol / Water | Primary | 24.5 / 80.1 | Excellent | Best balance.[1] Water acts as anti-solvent to force crystallization of the acid while keeping polar impurities dissolved. |

| Ethyl Acetate / Heptane | Secondary | 6.0 / 1.9 | Good | Excellent for removing non-polar oligomers.[1] "Heptane" is preferred over Hexane for safety (higher flash point).[1] |

| Toluene | Alternative | 2.38 | Moderate | Useful if the compound forms hydrates in aqueous systems. Requires higher temperatures. |

| Isopropyl Alcohol (IPA) | Single | 17.9 | Good | Good single-solvent option, but yield is often lower than binary systems.[1] |

Visualization: Solvent Screening Workflow

The following diagram outlines the decision logic for selecting the optimal solvent based on initial solubility tests.

Figure 1: Decision tree for rapid solvent screening using a standard binary solvent approach.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is the "Gold Standard" for phenoxy-acid derivatives, balancing yield and purity.

Safety Prerequisite: Wear safety glasses, gloves, and work in a fume hood. 3-fluorophenol residues can be corrosive.[1]

Phase 1: Dissolution

-

Weighing: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 30 mL of 95% Ethanol .

-

Heating: Heat the flask on a hot plate/stirrer to near reflux (~75°C). Stir gently.

-

Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments. Do not exceed 60 mL total volume.

-

-

Hot Filtration (Critical): If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper. This prevents premature crystallization on the paper.

Phase 2: Nucleation & Crystal Growth[1][2]

-

Anti-Solvent Addition: While keeping the solution hot (~70°C), add Deionized Water dropwise via a pipette.

-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]

-

Correction: Add 1-2 mL of hot Ethanol to clear the turbidity and restore a homogeneous solution.

-

-

Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block (insulator).[1]

-

Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase 3: Isolation

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

-

Why: This displaces the "mother liquor" containing the dissolved impurities without re-dissolving the product.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Visualization: The Recrystallization Pathway[2][6]

Figure 2: Step-by-step unit operations for the purification process.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| "Oiling Out" (Liquid droplets form instead of crystals) | Temperature dropped too fast or solvent is too polar.[1] | Re-heat to dissolve.[5] Add more Ethanol. Seed the solution with a pure crystal at 40°C. |

| Low Yield (<50%) | Too much solvent used or product is too soluble in the mix. | Concentrate the mother liquor by rotary evaporation and repeat cooling (Second Crop). |

| Colored Crystals | Phenolic oxidation products trapped.[1] | Add Activated Charcoal (1% w/w) during the hot dissolution step, stir for 5 mins, then hot filter. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

- Vertex Pharmaceuticals.Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. US Patent 9,334,223B2.

-

National Institutes of Health (NIH). Synthesis and characterization of drug metabolites (Fenofibrate analogs). PMC Article. Available at: [Link]

Sources

- 1. 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]

- 3. LabXchange [labxchange.org]

- 4. mt.com [mt.com]

- 5. personal.tcu.edu [personal.tcu.edu]

Application Notes & Protocols: A Guide to the Synthesis of 2-(3-fluorophenoxy)-2-methylpropanoic Acid Amide Derivatives

Introduction: Context and Significance

The synthesis of novel amide derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, compounds featuring a fluorophenoxy scaffold have garnered significant interest due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The 2-(3-fluorophenoxy)-2-methylpropanoic acid amide framework, in particular, serves as a versatile backbone for developing new chemical entities. Analogous structures have shown a wide spectrum of biological activities, including roles as potential antitubercular agents, anti-inflammatory drugs, and PET radioligands for tumor imaging[1][2][3].

This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the efficient synthesis of this compound amide derivatives. We will delve into the causal chemistry behind the chosen synthetic strategy, present detailed, step-by-step protocols, and offer insights into the characterization of the final products.

Synthetic Strategy: A Two-Stage Approach

The most logical and efficient pathway to the target amide derivatives involves a two-stage process. First, the core carboxylic acid intermediate, this compound, is synthesized. Second, this acid is coupled with a desired primary or secondary amine to form the final amide bond.

Stage 1: Synthesis of the Carboxylic Acid Core This stage is achieved via a classic Williamson ether synthesis, followed by saponification. 3-fluorophenol is reacted with an alkyl 2-bromo-2-methylpropanoate in the presence of a base to form the corresponding ester. Subsequent hydrolysis of the ester group under basic conditions yields the crucial carboxylic acid intermediate. This method is robust, high-yielding, and utilizes readily available starting materials.

Stage 2: Amide Bond Formation Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>100 °C) to dehydrate the intermediate ammonium carboxylate salt, conditions which are often unsuitable for complex molecules[4][5]. Therefore, activation of the carboxylic acid is necessary. While conversion to highly reactive acyl chlorides is an option, a far more common and milder approach in modern synthesis is the use of coupling reagents[6][7].

Among the various coupling agents, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are exceptionally effective and widely used[4]. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The primary advantage of EDC over similar reagents like DCC is that its urea byproduct is water-soluble, greatly simplifying product purification[4]. To enhance efficiency and minimize side reactions, EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N,N-Dimethylaminopyridine (DMAP)[8].

This guide will focus on the EDC/HOBt coupling methodology for its high efficiency, mild reaction conditions, and broad substrate scope.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final amide product.

Sources

- 1. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: HPLC Method Development & Troubleshooting

Topic: 3-Fluorophenoxyisobutyric Acid (3-FPIA) Peak Tailing

Status: Active Specialist: Senior Application Scientist Last Updated: February 21, 2026

Executive Summary

3-Fluorophenoxyisobutyric acid (3-FPIA) presents a specific set of chromatographic challenges due to its dual nature: it is an acidic molecule (carboxylic acid moiety) with a lipophilic, electron-withdrawing substituent (fluorine on the phenoxy ring).

Peak tailing for this analyte is rarely a random system error; it is almost always a chemical mismatch between the analyte's ionization state and the stationary phase surface chemistry. This guide moves beyond generic advice to address the specific physicochemical interactions of fluorinated phenoxy acids.

Module 1: Diagnostic Triage

Before altering chemistry, confirm the source of the asymmetry.

Visualizing the Problem:

-

Symptom A (The "Shark Fin"): Peak fronts initially, then tails significantly. (Cause: pH/pKa mismatch).[1]

-

Symptom B (The "Lazy Slope"): Sharp front, long dragging tail. (Cause: Secondary silanol interactions).[2][3]

-

Symptom C (The "Split"): Shoulder on the peak.[4] (Cause: Frit blockage or solvent mismatch).

Troubleshooting Logic Tree

Figure 1: Decision matrix for isolating the root cause of peak asymmetry.

Module 2: The Chemistry of Tailing (Q&A)

Q1: I am running a standard gradient with 0.1% Formic Acid, but 3-FPIA still tails. Why?

The Technical Reality: 0.1% Formic acid yields a pH of approximately 2.7. The pKa of phenoxyisobutyric acid derivatives is typically in the 3.0 – 3.7 range . The fluorine atom at the meta position (3-fluoro) is electron-withdrawing, which stabilizes the carboxylate anion, potentially lowering the pKa further compared to the non-fluorinated parent.

The Mechanism: At pH 2.7, you are dangerously close to the pKa. This creates a "Mixed-Mode" separation where the analyte exists as both a neutral molecule (hydrophobic retention) and a charged anion (polar/ion-exchange retention). The anion interacts with residual silanols on the silica surface, causing the tail.[2][3][5][6]

The Solution: You must suppress ionization completely. The pH must be at least 1.5 to 2.0 units below the pKa .

-

Target pH: 2.0 – 2.2.

-

Reagent Switch: Switch from Formic Acid to Trifluoroacetic Acid (TFA) or Phosphoric Acid . TFA (0.1%) provides a pH ~2.0 and acts as an ion-pairing agent that masks silanols.

Q2: Why does the fluorine atom matter for my column choice?

The Technical Reality: Fluorine imparts unique lipophilicity ("fluorous" character) and high electronegativity. While it increases retention on C18 compared to the non-fluorinated parent, it also makes the aromatic ring electron-deficient.

The Mechanism: This electron deficiency can induce "pi-pi" interactions with non-endcapped silanol groups or trace metals in older silica columns (Type A silica).

The Solution: Do not use standard silica columns. Use Type B (High Purity) Silica with extensive end-capping.

-

Recommended Phases: C18 with "Polar Embedded" groups or steric protection (e.g., bulky side chains) to prevent the analyte from reaching the silica surface.

Module 3: Experimental Protocols

Protocol A: Mobile Phase Optimization for 3-FPIA

Use this protocol if you observe tailing > 1.2 USP Tailing Factor.

| Parameter | Specification | Rationale |

| Aqueous Solvent (A) | 20 mM Ammonium Phosphate (pH 2.1) | Phosphate provides superior buffering capacity at low pH compared to formate. |

| Organic Solvent (B) | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than Methanol for fluorinated aromatics due to lower viscosity and dipole moment. |

| Adjustment | Adjust pH of water before adding organic. Use Phosphoric Acid (85%). | Ensures the analyte remains fully protonated (neutral). |

| Gradient | 5% B to 95% B | Fluorine increases hydrophobicity; ensure the gradient goes high enough to elute fully. |

Protocol B: The "Silanol Masking" Test

If low pH fails, the issue is likely active sites on the column.

-

Prepare Mobile Phase: Add 0.05% Triethylamine (TEA) to the aqueous buffer.

-

Adjust pH: Titrate back down to pH 2.5 using Phosphoric Acid.

-

Mechanism: TEA is a small, aggressive base that will bind to the free silanols (

) on the column, effectively "blocking" them from interacting with your 3-FPIA. -

Result: If tailing disappears, your column has excessive free silanol activity. Replace the column with a better end-capped version for routine analysis.

Module 4: Mechanism Visualization

The following diagram illustrates the "Mixed-Mode" retention that causes tailing when pH is incorrect.

Figure 2: Mechanism of tailing. At incorrect pH, the ionized analyte interacts with silanols rather than just the C18 ligand.

References

-

Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from

-

Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

-

PubChem. (2025).[7] 3-Fluorobenzoic acid (Analogous pKa Data). National Library of Medicine. Retrieved from

-

Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

-

Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water).[8] University of Wisconsin-Madison. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 相关内容暂不可用 [sigmaaldrich.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. acdlabs.com [acdlabs.com]

- 5. hplc.eu [hplc.eu]

- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 7. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Resolving solubility issues of fluorinated carboxylic acids in aqueous buffers

Technical Support Center: Fluorinated Carboxylic Acids (FCAs) Topic: Resolving Solubility & Aggregation Issues in Aqueous Buffers

Introduction: The "Fluorous" Paradox

Welcome to the FCA Technical Support Hub. If you are working with fluorinated drug intermediates, perfluorinated tags, or metabolic probes (e.g., PFOA analogs, trifluoromethyl-substituted aromatics), you have likely encountered a unique solubility paradox: The compound is fully ionized at neutral pH, yet it precipitates or disappears from solution.

Unlike standard lipophilic drugs, fluorinated compounds exhibit "omniphobicity" —they repel both water (hydrophobic) and lipids (lipophobic). They prefer to self-assemble into a "fluorous phase." This guide provides the diagnostic logic and protocols to force these compounds into aqueous stability for biological assays.

Module 1: Diagnostic Framework (The Chemistry of Insolubility)

Before attempting a fix, you must diagnose the specific failure mode. Use the logic below to identify if your issue is Ionic Strength , Surface Adsorption , or Micellar Aggregation .

The pKa Myth

Critical Insight: Do not attempt to improve solubility by adjusting pH to "ionize" the acid. Most fluorinated carboxylic acids (e.g., TFA, PFOA, perfluorobutyric acid) have a pKa between -0.5 and 1.0 .

-

Implication: At pH 7.4 (PBS/HEPES), they are already 100% deprotonated (anionic).

-

The Problem: The insolubility arises from the perfluoro-tail driving self-aggregation, not the headgroup's protonation state.

Diagnostic Flowchart

Use this decision tree to pinpoint the cause of your solubility failure.

Figure 1: Diagnostic logic for identifying the root cause of FCA instability in aqueous media.

Module 2: Troubleshooting Protocols

Protocol A: The "Salting In" Workflow (Buffer Engineering)

Issue: Fluorinated anions are "chaotropic" (structure-breaking). High ionic strength buffers (like 1x PBS) force the fluorinated tails together to minimize water disruption, causing precipitation ("salting out").

The Fix: Reduce ionic strength and switch to organic-amine buffers.

-

Stop using PBS. The high [Na+] and [Cl-] content drives aggregation.

-

Prepare "Low-Salt" Buffer:

-

Base: 10–20 mM HEPES or Tris-HCl.

-

pH: 7.4.

-

Salt: Keep NaCl < 50 mM.

-

-

Add Chaos-Breakers (Optional):

-

If the assay tolerates it, add 0.01% Tween-20 . This non-ionic surfactant coats the fluorinated tail, preventing fluorous-fluorous stacking.

-

Protocol B: Cosolvent Selection Guide

Standard DMSO stocks often fail because DMSO is polar-aprotic, while perfluoro-chains are non-polar. You may need a "bridging" solvent.

| Solvent | Compatibility with FCAs | Recommended Use |

| DMSO | Moderate | Standard stocks (10-20 mM). May precipitate upon dilution into water. |

| Methanol (MeOH) | High | Excellent for initial dissolution. Good for LC-MS injection solvents. |

| TFE (Trifluoroethanol) | Superior | The "Magic Bullet." TFE creates a fluorous-friendly solvation shell. Use at 1-5% in final buffer if bio-compatible. |

| Acetone | High | Good solubility, but high volatility makes concentration unstable. |

Step-by-Step Dissolution:

-

Weigh solid FCA.

-

Dissolve in 100% MeOH or TFE to create a 100x Master Stock.

-

Dilute this Master Stock 1:10 into DMSO to create the Working Stock.

-

Why? This "solvent exchange" prevents the "crash out" that happens when pure DMSO hits the fluorinated solid.

-

-

Slowly spike Working Stock into the Low-Salt Buffer (Protocol A) with rapid vortexing.

Protocol C: Mitigating Surface Adsorption

Issue: FCAs adhere tenaciously to standard laboratory plastics (Polypropylene - PP) due to hydrophobic interactions. Evidence: Studies show up to 40% loss of PFOA in PP tubes within hours.

The Fix:

-

Material Switch: Use Borosilicate Glass or Polycarbonate containers for stock storage.

-

Note: While glass has cationic sites, the anionic repulsion from the FCA (at pH 7) usually prevents sticking, making glass superior to PP.

-

-

Pre-saturation (The "Sacrificial" Method):

-

If you must use plastic tips/plates: Pre-rinse them with a "dummy" buffer containing 0.1% BSA (Bovine Serum Albumin). The albumin coats the hydrophobic plastic sites, preventing the FCA from binding.

-

Module 3: Advanced FAQs (Specific Scenarios)

Q1: My compound disappears in HPLC/LC-MS analysis. Is it precipitating? A: It is likely eluting in the solvent front or sticking to the column.

-

Troubleshoot: Fluorinated acids are very polar (head) and very non-polar (tail). In Reverse Phase (C18), they often don't retain well because they are ionized.

-

Fix: Add 10 mM Ammonium Acetate to your mobile phase. This acts as an ion-pairing agent, masking the negative charge and allowing the fluorinated tail to interact with the C18 column for better retention and peak shape.

Q2: I see broad signals in my NMR. Is the sample impure? A: No, broad signals indicate micellar aggregation .

-